molecular formula C15H11IN4O2S B4231076 N-(4-iodophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

N-(4-iodophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

Cat. No. B4231076
M. Wt: 438.2 g/mol
InChI Key: CSLJNWLFBYKDPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as IPTA and is a thioacetamide derivative with a pyridine ring and an oxadiazole moiety.

Mechanism of Action

The mechanism of action of IPTA is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In cancer cells, IPTA has been shown to inhibit the activity of histone deacetylases, leading to cell cycle arrest and apoptosis. In fungal and bacterial cells, IPTA has been shown to inhibit the activity of specific enzymes involved in cell wall synthesis, leading to cell death.
Biochemical and Physiological Effects:
IPTA has been shown to exhibit various biochemical and physiological effects, depending on the application. In cancer cells, IPTA has been shown to induce cell cycle arrest and apoptosis, leading to tumor suppression. In fungal and bacterial cells, IPTA has been shown to inhibit cell wall synthesis, leading to cell death. In material science, IPTA has been used to synthesize novel materials with unique properties, such as high thermal stability and electrical conductivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of IPTA is its versatility and potential for use in various fields. IPTA can be synthesized in large quantities and has been shown to exhibit potent biological activity, making it a valuable tool for drug discovery and development. However, one limitation of IPTA is its potential toxicity and side effects, which must be carefully evaluated in future studies.

Future Directions

There are several future directions for research on IPTA. One potential direction is the development of IPTA-based drugs for the treatment of cancer, fungal infections, and bacterial infections. Another direction is the synthesis of novel materials using IPTA as a building block, which could have applications in various fields, such as electronics and energy storage. Additionally, further studies are needed to elucidate the mechanism of action and potential side effects of IPTA, which could inform the development of safer and more effective drugs.

Scientific Research Applications

IPTA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, IPTA has been shown to exhibit anticancer, antifungal, and antibacterial properties. In material science, IPTA has been used to synthesize novel materials with unique properties. In organic synthesis, IPTA has been used as a reagent in various reactions to produce complex organic molecules.

properties

IUPAC Name

N-(4-iodophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IN4O2S/c16-11-1-3-12(4-2-11)18-13(21)9-23-15-20-19-14(22-15)10-5-7-17-8-6-10/h1-8H,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLJNWLFBYKDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-iodophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
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N-(4-iodophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
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N-(4-iodophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
Reactant of Route 4
N-(4-iodophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-iodophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-iodophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

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